![molecular formula C17H13N3O3 B2857950 N-(4-carbamoylphenyl)-5-phenyloxazole-2-carboxamide CAS No. 955675-14-6](/img/structure/B2857950.png)
N-(4-carbamoylphenyl)-5-phenyloxazole-2-carboxamide
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Overview
Description
“4-amino-N-(4-carbamoylphenyl)benzamide” is an important intermediate in the production of Pigment Yellow 181 . Pigment Yellow 181 is an extremely heat stable, very light-fast reddish yellow pigment. Its main area of application is in plastics, especially polyolefins .
Synthesis Analysis
An efficient two-step synthetic route for preparation of the important Pigment Yellow 181 intermediate 4-amino-N-(4-carbamoylphenyl)benzamide is described . The synthetic pathway reflects requirements that are important for industrial applications .
Molecular Structure Analysis
The molecular formula of “4-amino-N-(4-carbamoylphenyl)benzamide” is C14H13N3O2 . The average mass is 255.27 g/mol and the monoisotopic mass is 255.100776666 g/mol .
Chemical Reactions Analysis
The synthesis of 4-aminobenzoylbenzamide was designed as a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as intermediate .
Physical And Chemical Properties Analysis
The density of “N-(4-Carbamoylphenyl)-4-nitrobenzamide” is 1.4±0.1 g/cm^3 . The boiling point is 448.6±30.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C .
Scientific Research Applications
Industrial Applications
This compound is used in the synthesis of Pigment Yellow 181 , an extremely heat stable, very light-fast reddish yellow pigment . It’s mainly used in plastics, especially polyolefins, and other polymers processed at high or very high temperatures . It’s also used to color spin-dyed viscose rayon and viscose cellulose .
Pharmaceutical Applications
Para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups . This compound, being a PABA analog, can be used for the development of a wide range of novel molecules with potential medical applications .
Therapeutic Applications
PABA compounds, including this one, have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests their potential as therapeutic agents in future clinical trials .
Molecular Targeting
PABA-based therapeutic chemicals, including this compound, can be used as molecular targets in biological processes . They have drug-like effects and can be included in a massive chemical database of molecules .
Synthesis of Other Compounds
This compound is an important intermediate in the production of Pigment Yellow 181 . An efficient two-step synthetic route for its preparation has been developed, reflecting requirements important for industrial applications .
Inhibitory Potential
The compound has shown inhibitory potential against certain cell lines . This suggests its potential use in the development of new drugs .
Mechanism of Action
Target of Action
Similar compounds have been reported to target the werner (wrn) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a potential target for anticancer therapies .
Mode of Action
It’s likely that the compound interacts with its targets through a process known as suzuki–miyaura cross-coupling . This is a widely-used reaction in organic chemistry that involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions .
Biochemical Pathways
Compounds that inhibit wrn helicase can potentially affect various dna repair pathways, including base excision repair (ber), nucleotide excision repair (ner), and mismatch repair (mmr) .
Result of Action
Inhibition of wrn helicase can potentially lead to genomic instability, promoting the accumulation of gene mutations and rapid growth of cancer cells .
properties
IUPAC Name |
N-(4-carbamoylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-15(21)12-6-8-13(9-7-12)20-16(22)17-19-10-14(23-17)11-4-2-1-3-5-11/h1-10H,(H2,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUBINCFMFYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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